![molecular formula C9H12O3 B2967700 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid CAS No. 2193065-02-8](/img/structure/B2967700.png)
7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 2193065-02-8 . It has a molecular weight of 168.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11)
. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
“this compound” is a solid compound at room temperature . It has a molecular weight of 168.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Peptide Synthesis and Drug Design
The novel class of dipeptide synthons, including derivatives of 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid, have shown potential in peptide synthesis. Specifically, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been utilized as a dipeptide building block, demonstrating its utility in the synthesis of peptides such as the analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights its potential in the development of new peptides for therapeutic applications (Suter, Stoykova, Linden, & Heimgartner, 2000).
Solid-Phase Synthesis of Oligonucleotides
This compound derivatives have been explored as orthogonal linkers in the solid-phase synthesis of base-sensitive oligonucleotides. The use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, in creating a difunctional linker arm demonstrates the versatility of spirocyclic compounds in the synthesis of oligonucleotides, offering a mild approach for the release of target molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Total Synthesis of Spirocyclic Ethers
The Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols has been applied to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method showcases the utility of spirocyclic compounds in the efficient synthesis of complex natural products and potential pharmaceuticals (Young, Jung, & Cheng, 2000).
Novel Antibacterial Drugs
Spirocyclic compounds, including this compound derivatives, have been designed and synthesized with potent antibacterial activity against respiratory pathogens. These compounds, such as the novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibit significant in vitro and in vivo activity, offering promising avenues for the development of new treatments for respiratory tract infections (Odagiri et al., 2013).
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
The synthesis of 2-oxa-7-azaspiro[3.5]nonane and its application in creating spirocyclic oxetanes, including the synthesis of oxetane-fused benzimidazoles, highlights the role of spirocyclic compounds in the development of novel molecular architectures for drug discovery and material science. The structural complexity and potential biological activity of these compounds emphasize the utility of spirocyclic scaffolds in medicinal chemistry and organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
7-oxaspiro[3.5]non-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKONLBPXKVUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.